![molecular formula C15H15ClN2O2 B1385009 N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide CAS No. 1020055-82-6](/img/structure/B1385009.png)
N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide
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Description
N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide, also known as ACEA-1021, is an aminophenyl-containing compound that has been studied for its potential applications in scientific research and lab experiments. ACEA-1021 has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Binding Profile and Selectivity
The derivatives of N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide have been studied for their binding profile and selectivity towards various receptors. A structure-affinity relationship study indicated that modifications in the compound's structure can significantly affect its affinity towards dopamine D(4) receptors. The study highlighted that specific structural modifications led to a decrease in dopamine D(4) receptor affinity, and all prepared semirigid analogues displayed D(4) receptor affinity values in the range of their opened counterparts (Perrone et al., 2000).
Antiproliferative Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has shown marked inhibition against the proliferation of various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, displaying promising anticancer activity. The compound's crystal structure was determined, and its binding energies and molecular electrostatic potential were investigated, demonstrating its potential as an anticancer agent (Huang et al., 2020).
Physicochemical Properties
The molar refractivity and polarizability of a compound similar to N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide were studied, focusing on its antiemetic and parasympathomimetic activity. The study provided insights into the compound's density, refractive index, molar refractivity, and polarizability, indicating its physicochemical properties and potential pharmacological applications (Sawale et al., 2016).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZZERCAQUTUCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide |
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